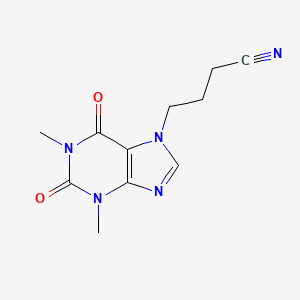![molecular formula C20H31N3O2 B5292096 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine, also known as PAPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action is thought to contribute to its anxiolytic and antidepressant effects. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been shown to modulate the activity of the GABAergic and glutamatergic systems, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been shown to decrease the activity of the HPA axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is its high potency and selectivity for certain receptors, which makes it a useful tool for studying the neurobiology of anxiety, depression, and addiction. However, one of the limitations of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the high potency of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine may also result in adverse effects at high doses.
将来の方向性
There are several future directions for the study of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine. One potential direction is to further investigate its potential therapeutic applications in humans, particularly in the treatment of anxiety, depression, and addiction. Another direction is to study the long-term effects of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine on the brain and behavior, as well as its potential for abuse and dependence. Finally, further research is needed to fully understand the mechanism of action of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine and its interactions with other neurotransmitter systems.
合成法
The synthesis of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine involves the reaction of 1-(propoxyacetyl)piperidine with phenylhydrazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine. This method has been optimized for high yield and purity and has been widely used in scientific research studies.
科学的研究の応用
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
1-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]-2-propoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-15-25-17-20(24)23-10-6-9-19(16-23)22-13-11-21(12-14-22)18-7-4-3-5-8-18/h3-5,7-8,19H,2,6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMCKTUXLHTBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

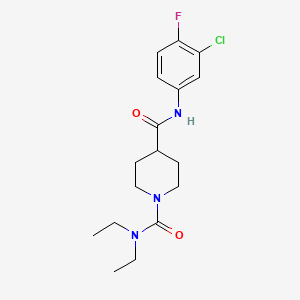
![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)
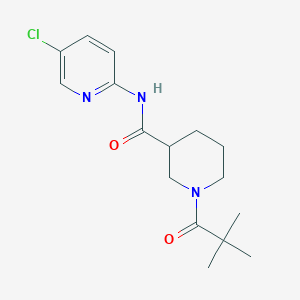
![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)
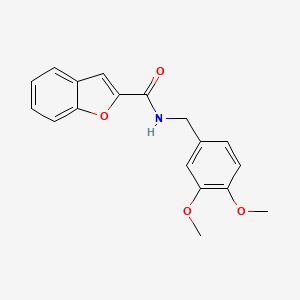
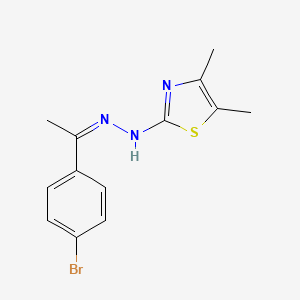
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
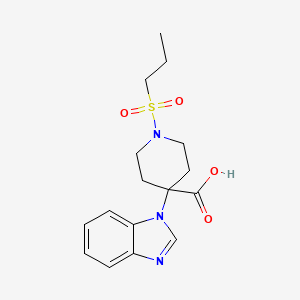
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
